molecular formula C11H9NO2 B053717 6-Amino-2-naphthoic acid CAS No. 116668-47-4

6-Amino-2-naphthoic acid

Cat. No. B053717
M. Wt: 187.19 g/mol
InChI Key: NZTPZUIIYNYZKT-UHFFFAOYSA-N
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Description

6-Amino-2-naphthoic acid is a chemical compound with the molecular formula C11H9NO2 . It has an average mass of 187.195 Da and a monoisotopic mass of 187.063324 Da . It is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 6-Amino-2-naphthoic acid consists of 11 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.4±0.1 g/cm3, a boiling point of 416.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .


Chemical Reactions Analysis

The specific chemical reactions involving 6-Amino-2-naphthoic acid are not detailed in the available resources. It’s recommended to refer to peer-reviewed papers and technical documents for a comprehensive understanding .


Physical And Chemical Properties Analysis

6-Amino-2-naphthoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 416.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 55.3±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 138.4±3.0 cm3 .

Safety And Hazards

6-Amino-2-naphthoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

The future directions of 6-Amino-2-naphthoic acid are not detailed in the available resources. For a comprehensive understanding, it’s recommended to refer to peer-reviewed papers and technical documents .

properties

IUPAC Name

6-aminonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTPZUIIYNYZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370055
Record name 6-Amino-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-naphthoic acid

CAS RN

116668-47-4
Record name 6-Amino-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-naphthoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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